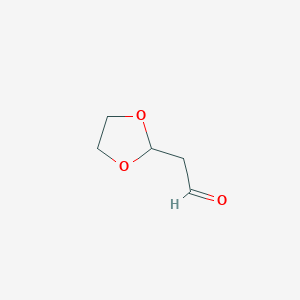

2-(1,3-Dioxolan-2-yl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-2-1-5-7-3-4-8-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTGJAVQDFWABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559325 | |

| Record name | (1,3-Dioxolan-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90711-96-9 | |

| Record name | (1,3-Dioxolan-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1,3-Dioxolan-2-yl)acetaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)acetaldehyde for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the intricate field of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is fundamental to the construction of complex molecular architectures. This compound serves as a quintessential example of a versatile bifunctional building block. It provides a stable, protected form of acetaldehyde, a highly reactive C2 synthon, enabling chemists to perform a wide array of chemical transformations at other sites before liberating the aldehyde functionality at a desired stage. This guide offers a comprehensive exploration of its chemical identity, properties, synthesis, and critical applications, grounded in established chemical principles and supported by practical, validated protocols.

Core Chemical Identity: Structure and Nomenclature

A precise understanding of a molecule's structure and its systematic name is the bedrock of its application in research.

IUPAC Nomenclature

The formal IUPAC name for this compound is This compound .[1][2] This name is deconstructed as follows:

-

Acetaldehyde : The parent structure, indicating a two-carbon chain with an aldehyde functional group.

-

2-(...) : Signifies that a substituent is attached to the carbon atom adjacent to the carbonyl group (C2).

-

1,3-dioxolan-2-yl : Describes the substituent, which is a five-membered heterocyclic ring known as a dioxolane, attached via its second carbon atom.[1][2]

Molecular Structure

The molecule consists of a saturated five-membered ring containing two oxygen atoms at positions 1 and 3 (the dioxolane ring), which is bonded through its C2 position to the C2 of an acetaldehyde moiety. The dioxolane group functions as a cyclic acetal, a widely used protecting group for carbonyls.

Caption: Structure of this compound.

Physicochemical Data for Laboratory Use

Accurate physical and chemical data are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.12 g/mol | [1][2][3] |

| CAS Number | 90711-96-9 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~1.1 g/cm³ | [5] |

| Boiling Point | 270.4 ± 15.0 °C at 760 mmHg | [5] |

| SMILES | O=CCC1OCCO1 | [1][2][3] |

| InChI Key | ZOTGJAVQDFWABL-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Considerations

The preparation of this compound is a classic example of functional group protection. The most common method involves the acid-catalyzed acetalization of a malondialdehyde equivalent with ethylene glycol.

Synthetic Workflow: Acetal Protection

The synthesis relies on the reaction between an aldehyde and a diol (ethylene glycol) to form the cyclic acetal. This is a reversible reaction, and the equilibrium is driven towards the product by removing water as it is formed, often using a Dean-Stark apparatus.[6]

Caption: General workflow for the synthesis of the target compound.

Expertise in Practice: Causality of Experimental Choices

The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical; it must be strong enough to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the diol, but not so harsh as to cause side reactions.[7] The use of toluene as a solvent is common because it forms an azeotrope with water, facilitating its removal and ensuring a high yield of the desired acetal.

Applications in Advanced Synthesis

The strategic value of this compound lies in the stability of the dioxolane ring under a wide range of conditions—specifically, it is inert to bases, nucleophiles, and many reducing and oxidizing agents.[8] This allows for extensive modification of other parts of a molecule before the aldehyde is unmasked via acid-catalyzed hydrolysis.

Carbon-Carbon Bond Formation: The Wittig Reaction

A primary application is in chain extension via olefination reactions like the Wittig reaction. The protected aldehyde can react with a phosphorus ylide to form an alkene. Subsequent deprotection reveals a new, more complex α,β-unsaturated aldehyde, a valuable intermediate in natural product synthesis.

Protocol: Wittig Olefination of this compound

This protocol is a self-validating system. Each step's success can be confirmed by thin-layer chromatography (TLC) and the final product's identity verified through spectroscopic methods.

-

Ylide Generation (Trustworthiness Checkpoint 1):

-

Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise. The solution will turn a characteristic deep orange or yellow, indicating the formation of the ylide.

-

Stir for 30 minutes at 0 °C. Causality: The strong base (n-BuLi) deprotonates the phosphonium salt to generate the nucleophilic ylide. Anhydrous conditions are essential to prevent quenching of the base and ylide.

-

-

Aldehyde Addition (Trustworthiness Checkpoint 2):

-

Dissolve this compound (1.0 eq.) in anhydrous THF.

-

Add this solution dropwise to the ylide mixture at 0 °C. The color of the ylide will fade as it is consumed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor consumption of the starting aldehyde by TLC.

-

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product into diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Deprotection (Optional):

-

Dissolve the purified olefin in a mixture of THF and 1M aqueous HCl.

-

Stir at room temperature until TLC indicates complete removal of the acetal.

-

Neutralize with aqueous sodium bicarbonate and extract the final product.

-

-

Final Validation (Authoritative Grounding):

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure chemical integrity.

-

References

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14359030, this compound. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,3-DIOXOLANE-2,2-DIACETALDEHYDE. Retrieved from [Link]

-

Nanjing Bike Biotechnology Co., Ltd. (n.d.). 1,3]DIOXOLAN-2-YL-ACETALDEHYDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

- Thiébaud-Roux, S., et al. (2010). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 533-614.

-

Silver Fern Chemical Inc. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]

-

Advent Chembio Pvt. Ltd. (n.d.). Uses of Acetaldehyde in Plastics & Pharma. Retrieved from [Link]

Sources

- 1. This compound | CAS 90711-96-9 [matrix-fine-chemicals.com]

- 2. This compound | C5H8O3 | CID 14359030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 1,3]DIOXOLAN-2-YL-ACETALDEHYDE | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 5. 1,3-DIOXOLANE-2,2-DIACETALDEHYDE | CAS#:127747-11-9 | Chemsrc [chemsrc.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Molecular weight of 2-(1,3-Dioxolan-2-yl)acetaldehyde

An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)acetaldehyde: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal bifunctional molecule in modern organic synthesis. Primarily serving as a protected form of malondialdehyde monoacetal, its unique structure offers a masked aldehyde functionality, enabling chemists to perform selective transformations on other parts of a molecule without unintended reactions at the aldehyde site. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this reagent's properties, synthesis, and strategic application.

Core Concepts and Strategic Value

This compound is fundamentally an acetaldehyde molecule bearing a 1,3-dioxolane substituent. The dioxolane group is a cyclic acetal, which serves as a robust protecting group for one of the aldehyde functionalities of its precursor, malondialdehyde.

The strategic importance of this compound lies in its ability to act as a synthetic equivalent (a "synthon") for the β-formyl vinyl anion or a 3-oxopropanal moiety. The acetal group is stable under basic, nucleophilic, and mildly oxidative or reductive conditions, which allows for extensive chemical modifications at the active aldehyde or the α-carbon.[1] Subsequent deprotection under acidic conditions readily reveals the second aldehyde, providing access to 1,3-dicarbonyl systems or other reactive intermediates crucial for constructing complex molecular architectures found in pharmaceuticals and natural products.[2][3]

Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | PubChem[4] |

| Molecular Weight | 116.11 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 90711-96-9 | PubChem[4] |

| Canonical SMILES | C1COC(O1)CC=O | PubChem[4] |

| InChIKey | ZOTGJAVQDFWABL-UHFFFAOYSA-N | PubChem[4] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Synthesis and Purification: A Validated Protocol

The synthesis of dioxolanes and other cyclic acetals is a cornerstone of protecting group chemistry.[1] The most common and reliable method involves the acid-catalyzed reaction of a carbonyl compound with a diol. In this case, a malondialdehyde precursor is reacted with ethylene glycol.

Causality Behind Experimental Choices:

-

Catalyst: A Brønsted acid like p-toluenesulfonic acid (TsOH) is employed to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the hydroxyl groups of ethylene glycol.[1]

-

Water Removal: The reaction is an equilibrium process. To drive it towards the product (the acetal), the water formed as a byproduct must be removed. A Dean-Stark apparatus is the standard and most efficient method for achieving this by azeotropic distillation with a solvent like toluene.[1]

-

Purification: Post-reaction, the acidic catalyst must be neutralized to prevent unintended deprotection during workup and storage. A mild base like sodium bicarbonate is used. The final product is typically purified by distillation or chromatography to remove unreacted starting materials and byproducts.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried to exclude moisture.

-

Reagent Charging: To the flask, add a suitable solvent (e.g., toluene, 2 mL per mmol of the limiting reagent). Add the malondialdehyde precursor (1.0 eq), followed by ethylene glycol (1.1-1.5 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and, if possible, by TLC or GC analysis. The reaction is typically complete when water ceases to collect.

-

Quenching and Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Strategic Deprotection

The utility of this compound is defined by the predictable reactivity of its two functional groups.

-

Aldehyde Reactivity: The free aldehyde can undergo standard transformations such as Wittig reactions, Grignard additions, reductions, and reductive aminations.

-

Acetal Stability and Cleavage: The dioxolane ring is inert to bases, organometallics, and many reducing/oxidizing agents.[1] Deprotection is efficiently achieved by hydrolysis using aqueous acid (e.g., HCl, H₂SO₄) or by transacetalization in the presence of an acid catalyst in a solvent like acetone.[1]

Logical Flow of Deprotection and Further Reaction

Caption: Deprotection of the acetal to reveal the reactive dicarbonyl intermediate.

Handling, Storage, and Safety

As with any reactive chemical, proper handling and storage are crucial to ensure safety and maintain the compound's integrity.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and strong acids, which could catalyze decomposition or deprotection.[5][6] Storage at 2-8°C is often recommended.

-

Hazards: The aldehyde functional group can be irritating to the respiratory system and eyes.[7][8] While the dioxolane itself is relatively benign, the acetaldehyde moiety suggests that precautions should be taken against potential long-term health effects associated with aldehydes.[8][9]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14359030, this compound. Available at: [Link]

-

Organic Chemistry Portal. Protection of Carbonyl Compounds - 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

MDPI (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available at: [Link]

-

PENTA s.r.o. (2023). 1,3-Dioxolane - SAFETY DATA SHEET. Available at: [Link]

-

Airgas (2021). Safety Data Sheet: Acetaldehyde. Available at: [Link]

-

NIH National Institute on Alcohol Abuse and Alcoholism (2021). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Available at: [Link]

-

Silver Fern Chemical Inc. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Acetaldehyde. Available at: [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 4. This compound | C5H8O3 | CID 14359030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. airgas.com [airgas.com]

- 8. carlroth.com [carlroth.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 2-(1,3-Dioxolan-2-yl)acetaldehyde in Multi-Step Organic Synthesis

Introduction: The Strategic Advantage of a Masked Aldehyde

In the intricate chess game of multi-step organic synthesis, controlling reactivity is paramount. 2-(1,3-Dioxolan-2-yl)acetaldehyde (also known as (1,3-Dioxolan-2-yl)acetaldehyde) is a pivotal C3 building block that offers chemists a distinct strategic advantage.[1] Its structure, featuring a terminal aldehyde and a methylene-linked 1,3-dioxolane, presents a molecule with two carbonyl functionalities at different oxidation states, one of which is "masked" or protected.

The 1,3-dioxolane group is a cyclic acetal, which is stable under a wide range of nucleophilic and basic conditions that would typically react with an aldehyde.[2] This inherent stability allows for selective chemistry to be performed on the free aldehyde group without affecting the protected counterpart. Subsequently, the dioxolane can be readily hydrolyzed under acidic conditions to reveal a second aldehyde, enabling sequential and site-specific transformations. This dual-reactivity makes it an invaluable synthon for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[3]

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| CAS Number | 90711-96-9 |

| Appearance | Typically a colorless to pale yellow liquid |

| Storage | Store under an inert atmosphere, preferably in a freezer at -20°C to prevent degradation.[4] |

Core Application 1: Selective Chain Elongation via Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for its reliable formation of carbon-carbon double bonds from carbonyl compounds.[5][6] this compound is an ideal substrate for this reaction when the goal is to introduce an alkene while preserving a latent aldehyde for subsequent steps.

Causality of Experimental Design: The free aldehyde is electrophilic and readily reacts with a nucleophilic phosphorus ylide. The dioxolane group, being an acetal, is completely inert to the basic and nucleophilic conditions of the ylide generation and the Wittig reaction itself.[2] This chemoselectivity is the key to its utility, allowing for the elongation of the carbon skeleton without premature reaction at the protected end. The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]

Caption: Workflow for the Wittig Reaction.

Protocol: Synthesis of 4-(1,3-Dioxolan-2-yl)but-1-ene

This protocol describes the reaction with methyltriphenylphosphonium bromide to add a terminal methylene group.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Methyltriphenylphosphonium bromide | 357.23 | 1.1 | (User to calculate) |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.05 | (User to calculate) |

| This compound | 116.12 | 1.0 | (User to calculate) |

| Anhydrous Tetrahydrofuran (THF) | - | - | (User to determine volume) |

Step-by-Step Methodology:

-

Ylide Generation: To a flame-dried round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath.

-

Add n-butyllithium dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir at 0°C for 30 minutes.

-

Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Core Application 2: C-C Bond Formation via Grignard Reaction

The reaction of Grignard reagents with aldehydes is a fundamental method for forming new carbon-carbon bonds and creating secondary alcohols.[8][9] Using this compound allows for the introduction of a new alkyl or aryl group at the C1 position, generating a more complex carbon skeleton.

Causality of Experimental Design: Grignard reagents are potent nucleophiles and strong bases. The free aldehyde's carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.[10] The dioxolane protecting group is robust and does not react with the Grignard reagent, preventing unwanted side reactions. This ensures that the C-C bond formation occurs exclusively at the desired location. The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[8]

Caption: Workflow for the Grignard Reaction.

Protocol: Synthesis of 1-(1,3-Dioxolan-2-yl)propan-2-ol

This protocol details the addition of methylmagnesium bromide to form a secondary alcohol.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| This compound | 116.12 | 1.0 | (User to calculate) |

| Methylmagnesium bromide (3.0 M in ether) | 119.24 | 1.2 | (User to calculate) |

| Anhydrous Diethyl Ether | - | - | (User to determine volume) |

Step-by-Step Methodology:

-

Setup: Add a solution of this compound in anhydrous diethyl ether to a flame-dried, three-neck flask equipped with a dropping funnel and an argon inlet.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Add the methylmagnesium bromide solution dropwise from the addition funnel over 20-30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quenching and Workup: Cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield the crude alcohol, which can be further purified by chromatography or distillation.

Core Application 3: Controlled Aldol Condensation

The Aldol reaction is a powerful tool for forming β-hydroxy carbonyl compounds, which can be dehydrated to form α,β-unsaturated systems.[11][12] A "crossed" or "mixed" aldol reaction, between two different carbonyl partners, can often lead to a complex mixture of products.[13] this compound is an excellent substrate for directed aldol reactions because it can act as the electrophilic "acceptor" partner.

Causality of Experimental Design: The key to a successful crossed aldol reaction is to ensure one partner acts solely as the enolate (nucleophile) and the other as the carbonyl acceptor (electrophile).[13] The protons on the methylene carbon α to the aldehyde in this compound are acidic and can be removed to form an enolate. However, by slowly adding a different carbonyl compound (with more acidic α-protons, like a ketone) to a mixture of the aldehyde and base, or by using a pre-formed enolate, self-condensation can be minimized. The dioxolane-protected end does not participate, simplifying the product outcome.

Caption: Workflow for a Directed Aldol Addition.

Protocol: Synthesis of 5-(1,3-Dioxolan-2-yl)-4-hydroxy-2-pentanone

This protocol describes the base-catalyzed aldol addition with acetone.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| This compound | 116.12 | 1.0 | (User to calculate) |

| Acetone | 58.08 | 5.0 (acts as solvent and reagent) | (User to calculate) |

| Sodium Hydroxide (10% aq. solution) | 40.00 | Catalytic | (User to determine volume) |

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, combine this compound and acetone. Cool the mixture to 0-5°C in an ice bath with stirring.

-

Base Addition: Add the 10% aqueous sodium hydroxide solution dropwise over 30 minutes, ensuring the temperature does not rise above 10°C.

-

Reaction: Stir the reaction mixture at 0-5°C for 3-5 hours. Monitor the reaction progress by TLC.

-

Neutralization and Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it is slightly acidic (pH ~6).

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude β-hydroxy ketone can be purified via flash chromatography.

Critical Final Step: Deprotection to Reveal the Aldehyde

The strategic value of using this compound culminates in the deprotection step. After performing selective chemistry on the free aldehyde, the dioxolane group can be efficiently removed to unmask the second aldehyde, making it available for a new set of transformations (e.g., reduction, oxidation, or another C-C bond formation).

Causality of Experimental Design: Acetal hydrolysis is an acid-catalyzed process.[2] The reaction is reversible, and the mechanism involves protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the carbonyl and releases ethylene glycol. Using an aqueous acid solution drives the equilibrium towards the deprotected aldehyde.

Caption: Workflow for Dioxolane Deprotection.

Protocol: General Procedure for Acetal Hydrolysis

| Reagent | Concentration | Solvent System | Typical Conditions |

| Hydrochloric Acid (HCl) | 1-3 M | THF/Water or Acetone/Water | Room Temperature, 2-6 hours |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic | Acetone/Water | Room Temperature to 40°C, 4-12 hours |

| Acetic Acid | 80% aqueous | THF | 0°C to Room Temperature, 6-24 hours |

Step-by-Step Methodology (using HCl):

-

Dissolution: Dissolve the dioxolane-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

-

Acidification: Add 2 M aqueous HCl dropwise until the solution is acidic.

-

Reaction: Stir the mixture at room temperature, monitoring the disappearance of the starting material by TLC.

-

Neutralization: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the organic solvent (acetone) under reduced pressure. Extract the remaining aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

References

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

-

2-(1,3-Dioxolan-2-yl)phenol. ResearchGate. [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. [Link]

- Process for the preparation of 2-vinyl-1,3-dioxolane.

-

Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

(2-Propyl-1,3-dioxolan-2-yl)acetaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]

-

This compound | CAS 90711-96-9. Matrix Fine Chemicals. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

This compound. Lead Sciences. [Link]

-

Aldol condensation. Wikipedia. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

CHEM 2212L Experiment 9 - The Aldol Condensation. YouTube. [Link]

-

isovaleraldehyde propylene glycol acetal, 18433-93-7. The Good Scents Company. [Link]

-

Wittig Reaction. Dalal Institute. [Link]

-

Crossed Aldol And Directed Aldol Reactions. Chemistry Steps. [Link]

-

Formation and reaction of a Grignard reagent. University of Toronto Scarborough. [Link]

-

A Solvent Free Wittig Reaction. University of Colorado Denver. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

-

CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! Florida International University. [Link]

Sources

- 1. This compound | C5H8O3 | CID 14359030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Aldol condensation - Wikipedia [en.wikipedia.org]

- 13. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

Topic: Stereoselective Synthesis of an Unsaturated Acetal Ester via Wittig Reaction with 2-(1,3-Dioxolan-2-yl)acetaldehyde

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

This document provides a detailed protocol and technical guide for performing a Wittig reaction with the acid-sensitive substrate, 2-(1,3-Dioxolan-2-yl)acetaldehyde. The focus is on leveraging a stabilized ylide to achieve high stereoselectivity and yield, while preserving the acetal protecting group.

Guiding Principles & Strategic Considerations

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[1][2] Its success in complex molecule synthesis hinges on its reliability and functional group tolerance. This application note addresses a common challenge: performing an olefination on an aldehyde that also contains an acid-labile functional group, in this case, a 1,3-dioxolane (a cyclic acetal).

The Substrate: this compound

The target aldehyde is a valuable bifunctional building block. The 1,3-dioxolane serves as a protecting group for a second aldehyde functionality. This group is stable under neutral and basic conditions but is readily cleaved by mild aqueous acid.[3] This dichotomy dictates the entire experimental strategy, from the choice of reagents to the final workup procedure, which must be strictly non-acidic to prevent premature deprotection.

The Reagent: Selection of a Stabilized Ylide

The choice of the phosphonium ylide is critical for controlling the stereochemical outcome of the reaction.[4][5]

-

Non-stabilized ylides (e.g., where the carbanion is adjacent to alkyl groups) are highly reactive and typically yield (Z)-alkenes under salt-free conditions.

-

Stabilized ylides , such as the selected methyl (triphenylphosphoranylidene)acetate , contain an electron-withdrawing group (in this case, an ester) that delocalizes the negative charge of the carbanion.

This stabilization has two important consequences:

-

Reactivity: The ylide is less reactive, making it easier to handle (many are air-stable solids) and less prone to side reactions. It reacts readily with aldehydes but often poorly with more sterically hindered ketones.[2]

-

Stereoselectivity: The reaction with aldehydes proceeds under thermodynamic control, leading predominantly to the more stable (E)-alkene .[1][5]

For the synthesis of a well-defined α,β-unsaturated ester, a stabilized ylide is the superior choice.

The Reaction Mechanism

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate then rapidly decomposes in a syn-elimination to form the alkene and the highly stable triphenylphosphine oxide (TPPO). The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig Reaction [organic-chemistry.org]

Deprotection of 2-(1,3-Dioxolan-2-yl)acetaldehyde under acidic conditions

Application Note & Protocol Guide

Topic: Strategic Deprotection of 2-(1,3-Dioxolan-2-yl)acetaldehyde Under Acidic Conditions

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Carbonyl groups, particularly aldehydes, are hubs of reactivity, susceptible to attack by a vast array of nucleophiles.[1] To prevent undesired side reactions, they are often temporarily converted into less reactive forms known as protecting groups. Among the most reliable and widely employed protecting groups for carbonyls are cyclic acetals, such as the 1,3-dioxolane.[2][3]

The 1,3-dioxolane group is prized for its exceptional stability under neutral to strongly basic conditions, rendering it inert to organometallics, hydrides, and other potent nucleophiles.[4] However, its true utility lies in its clean and efficient removal—a process known as deprotection—which is typically achieved under acidic conditions to regenerate the parent aldehyde.

This document serves as an in-depth technical guide to the acid-catalyzed hydrolytic cleavage of this compound. We will explore the underlying mechanism, detail critical experimental parameters, provide validated protocols, and offer troubleshooting insights to empower researchers to perform this transformation with precision and confidence.

The Mechanism of Acid-Catalyzed Acetal Hydrolysis

The deprotection of a 1,3-dioxolane is a classic example of an acid-catalyzed hydrolysis reaction. The entire process is a series of equilibrium steps. To ensure a high yield of the desired aldehyde, the reaction is driven forward by the presence of a large excess of water, in accordance with Le Châtelier's principle.[2]

The mechanism proceeds through several distinct stages:

-

Protonation: A lone pair on one of the dioxolane oxygen atoms is protonated by the acid catalyst, activating the group for cleavage.

-

Ring Opening: The C-O bond cleaves, opening the ring to form a resonance-stabilized oxonium ion. The ethylene glycol moiety remains tethered to the molecule.

-

Nucleophilic Attack by Water: A water molecule attacks the carbocationic center of the oxonium ion.

-

Deprotonation: The newly added water molecule is deprotonated, yielding a hemiacetal intermediate.

-

Protonation of the Second Oxygen: The hydroxyl group of the ethylene glycol moiety is protonated, converting it into a good leaving group (water).

-

Elimination: The lone pair on the remaining hydroxyl group forms a π-bond with the carbon, expelling a molecule of ethylene glycol.

-

Final Deprotonation: The resulting protonated aldehyde is deprotonated by a base (e.g., water) to yield the final acetaldehyde product and regenerate the acid catalyst.[2][5]

dot digraph "Acetal Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, margin=0];

// Reactant reactant [label=<

this compound

this compound

];

// Step 1: Protonation protonation [label=<

Protonated Acetal

Protonated Acetal

];

// Step 2: Ring Opening oxonium [label=<

Oxonium Ion Intermediate

Oxonium Ion Intermediate

];

// Step 3: Water Attack hemiacetal_protonated [label=<

Protonated Hemiacetal

Protonated Hemiacetal

];

// Step 4: Deprotonation hemiacetal [label=<

Hemiacetal

Hemiacetal

];

// Step 5: Protonation of OH leaving_group [label=<

Activated Hemiacetal

Activated Hemiacetal

];

// Step 6: Elimination aldehyde_protonated [label=<

Protonated Aldehyde

Protonated Aldehyde

];

// Step 7: Final Product product [label=<

Acetaldehyde Product

Acetaldehyde Product

];

// Edges reactant -> protonation [label=< H+ >]; protonation -> oxonium [label="Ring Opening"]; oxonium -> hemiacetal_protonated [label=< H2O >]; hemiacetal_protonated -> hemiacetal [label=< -H+ >]; hemiacetal -> leaving_group [label=< H+ >]; leaving_group -> aldehyde_protonated [label=" -Ethylene Glycol "]; aldehyde_protonated -> product [label=< -H+ >]; }

Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane.

Core Experimental Parameters & Rationale

The success of the deprotection hinges on the careful selection of several key parameters. The choice is dictated by the stability of the substrate and the presence of other functional groups in the molecule.

-

Acid Catalyst Selection:

-

Brønsted Acids (HCl, H₂SO₄, p-TsOH): These are the most common, cost-effective, and robust catalysts for acetal hydrolysis. They are typically used in catalytic amounts in aqueous organic solvents. However, their high acidity can be detrimental to other acid-sensitive groups like silyl ethers or Boc-carbamates.[6]

-

Lewis Acids (e.g., Er(OTf)₃, NaBArF₄): Lewis acids offer a milder alternative, often enabling deprotection under nearly neutral conditions.[3][7] They are particularly valuable in complex syntheses where preserving delicate functionalities is paramount. For example, Erbium triflate (Er(OTf)₃) is an effective catalyst in wet nitromethane, providing a gentle method for cleavage.[7]

-

-

Solvent System: The reaction requires a biphasic or homogeneous aqueous-organic mixture. The organic solvent (e.g., tetrahydrofuran (THF), acetone, dichloromethane) ensures the solubility of the protected substrate, while water acts as the essential nucleophile for hydrolysis.[6][8]

-

Temperature: Most acetal hydrolyses proceed efficiently at room temperature (20-25 °C). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied to increase the rate. However, caution is advised as the acetaldehyde product is volatile (boiling point ~21 °C), and excessive heat can lead to loss of product.[6]

-

Reaction Monitoring (Self-Validation): A protocol's trustworthiness is established by diligent monitoring.

-

Thin-Layer Chromatography (TLC): This is the most common method. A spot of the starting material is compared against the reaction mixture over time. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

-

Spectroscopic Methods: For process optimization, in-situ monitoring with FT-IR or Raman spectroscopy can track the disappearance of characteristic acetal bands and the appearance of the strong carbonyl (C=O) stretch of the aldehyde product.[9]

-

Validated Experimental Protocols

The following protocols provide two distinct, reliable methods for the deprotection of this compound.

Protocol 1: Standard Deprotection using Hydrochloric Acid

This method is robust and suitable for substrates lacking other acid-sensitive groups.

Materials and Reagents:

-

This compound

-

Tetrahydrofuran (THF), reagent grade

-

Hydrochloric Acid (HCl), 3M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in THF to a concentration of approximately 0.2 M.

-

Acid Addition: To the stirring solution at room temperature, add the 3M HCl solution (2.0 eq). The volume of the HCl solution should be about half that of the THF.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress every 15-30 minutes by TLC. The starting material is less polar than the product aldehyde.

-

Workup - Quenching: Once the reaction is complete (typically 1-3 hours), carefully add saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution. Continue adding until the aqueous layer is neutral or slightly basic (test with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate carefully using a rotary evaporator with a cooled water bath (≤ 20 °C) to minimize loss of the volatile product.

-

Purification: The crude acetaldehyde can often be used directly. If further purification is needed, careful distillation or column chromatography on silica gel may be performed, though volatility remains a significant challenge.

Protocol 2: Mild Deprotection using Erbium (III) Triflate

This protocol is ideal for substrates containing acid-labile functionalities.[7]

Materials and Reagents:

-

This compound

-

Nitromethane, reagent grade

-

Deionized Water

-

Erbium (III) triflate (Er(OTf)₃), catalyst

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Setup: Dissolve this compound (1.0 eq) in nitromethane containing 5% water (v/v) to a concentration of 0.1 M.

-

Catalyst Addition: To the stirring solution at room temperature, add a catalytic amount of Er(OTf)₃ (0.05 - 0.1 eq).

-

Reaction Monitoring: Stir the solution at room temperature. Monitor the reaction progress by TLC. This reaction may be slower than the strong acid method.

-

Workup: Upon completion, dilute the reaction mixture with DCM.

-

Purification: Pass the solution through a short plug of silica gel to remove the catalyst, eluting with DCM.

-

Concentration: Carefully remove the solvent using a rotary evaporator with a cooled water bath (≤ 20 °C) to obtain the acetaldehyde product.

Data Summary & Workflow

Comparative Protocol Data

| Parameter | Protocol 1 (HCl) | Protocol 2 (Er(OTf)₃) |

| Catalyst | Hydrochloric Acid (Brønsted) | Erbium (III) Triflate (Lewis) |

| Stoichiometry | 2.0 equivalents (used as reagent) | 0.05 - 0.1 equivalents (catalytic) |

| Solvent | THF / Water | Wet Nitromethane |

| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |

| Typical Time | 1 - 3 hours | 2 - 8 hours |

| Compatibility | Low for acid-sensitive groups | High for acid-sensitive groups |

| Workup | Neutralization & Extraction | Filtration through silica |

General Experimental Workflow

dot digraph "Experimental Workflow" { graph [rankdir=TB, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5, fontname="Arial"];

// Nodes A [label="1. Reaction Setup\nDissolve substrate in solvent"]; B [label="2. Catalyst Addition\nAdd acid catalyst at RT"]; C [label="3. Reaction Monitoring\nTrack progress via TLC"]; D [label="4. Workup\nQuench/Neutralize Reaction"]; E [label="5. Extraction & Drying\nIsolate product in organic phase"]; F [label="6. Concentration\nRemove solvent under reduced pressure"]; G [label="7. Product Characterization\nNMR, IR, etc."];

// Edges A -> B; B -> C; C -> D [label="Upon Completion"]; D -> E; E -> F; F -> G; }

Caption: General workflow for acetal deprotection.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient catalyst or water.2. Low reaction temperature.3. Ineffective stirring in a biphasic system. | 1. Add a small additional amount of acid catalyst.2. Gently warm the reaction to 30-40 °C.3. Increase the stirring rate to ensure good mixing.[6] |

| Low Yield | 1. Product is volatile and was lost during workup/concentration.2. Incomplete extraction from the aqueous phase. | 1. Use a cooled bath (≤ 20 °C) for rotary evaporation. Avoid high vacuum.2. Perform additional extractions (4-5 times) with the organic solvent. |

| Side Product Formation | 1. Aldol condensation of the aldehyde product.2. Degradation of other sensitive functional groups. | 1. Ensure the workup neutralization is done promptly upon reaction completion. Avoid prolonged exposure to acid or base.2. Switch to a milder protocol (e.g., Protocol 2 with a Lewis acid).[6] |

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

- Bell, S., et al. (2019). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis. Thieme.

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

-

da Silva, F. C., et al. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society. Retrieved from [Link]

- Juliá-Hernández, F., et al. (n.d.). Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups.

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Reddit. (2023). Deprotection of acetal - Stupidly easy ? or complicated story ?. r/chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

Smith, J. D., et al. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. International Journal of Pharmaceutics, 611, 121324. Retrieved from [Link]

-

Farmer, S. (2021). Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. Utilizing in situ spectroscopic tools to monitor ketal deprotection processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Asymmetric Synthesis Applications of 2-(1,3-Dioxolan-2-yl)acetaldehyde

Foreword: Unlocking Chiral Architectures with a Versatile C3 Synthon

In the landscape of modern asymmetric synthesis, the strategic deployment of small, functionalized chiral building blocks is paramount for the efficient construction of complex molecular targets. Among these, aldehydes bearing α-stereocenters or proximal coordinating groups are of significant interest due to their ability to undergo a wide array of stereocontrolled transformations. 2-(1,3-Dioxolan-2-yl)acetaldehyde, a protected form of malondialdehyde, emerges as a highly valuable, yet underutilized, C3 synthon. Its latent dialdehyde functionality, masked by the stable 1,3-dioxolane ring, coupled with the reactivity of the free aldehyde group, presents a unique platform for asymmetric carbon-carbon bond formation. This guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development and synthetic chemistry.

Synthesis and Physicochemical Properties

Preparation of this compound

The preparation of this compound is typically achieved through the acetalization of a suitable precursor. A common and efficient method involves the reaction of 3-hydroxyacrolein or a related protected aldehyde with ethylene glycol in the presence of an acid catalyst. The 1,3-dioxolane moiety serves as a robust protecting group for one of the aldehyde functionalities, which is stable under a variety of reaction conditions, including those that are basic, reductive, or oxidative[1].

A general laboratory-scale procedure is as follows:

Protocol 1: Synthesis of this compound

-

Materials:

-

3,3-Diethoxy-1-propanal (1 equivalent)

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.05 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3-diethoxy-1-propanal, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and monitor the azeotropic removal of water.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless oil.

-

Physicochemical Data

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 65-67 °C at 10 mmHg |

| Solubility | Soluble in most common organic solvents |

Principles of Stereocontrol in Reactions of α-Alkoxy Aldehydes

The stereochemical outcome of nucleophilic additions to aldehydes bearing an α-alkoxy substituent, such as this compound, is governed by a delicate interplay of steric and electronic factors. Two key models, the Felkin-Anh model and the Cram-Chelation model, provide a predictive framework for the diastereoselectivity of such reactions.

The Felkin-Anh Model: Non-Chelation Control

In the absence of a strongly coordinating metal, the Felkin-Anh model is often invoked to predict the stereochemical outcome[2][3][4]. This model posits that the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. For this compound, the dioxolane ring is the largest substituent. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle, approaching from the face opposite the largest group, leading to the anti diastereomer as the major product.

Caption: Felkin-Anh model predicts the anti-product.

The Cram-Chelation Model: Chelation Control

When a Lewis acid capable of chelation (e.g., MgBr₂, ZnBr₂, TiCl₄) is employed, the stereochemical outcome can be reversed[2][5][6][7]. The Lewis acid coordinates to both the carbonyl oxygen and an oxygen atom of the dioxolane ring, forming a rigid five-membered chelate. This conformation locks the substrate and directs the nucleophile to attack from the less hindered face, which is now the face that leads to the syn diastereomer. The ability to switch between Felkin-Anh and chelation control by the choice of reagents offers a powerful tool for stereodivergent synthesis.

Caption: Cram-Chelation model favors the syn-product.

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, and this compound is an excellent substrate for such transformations[8][9]. Organocatalysis, in particular, has emerged as a powerful strategy for effecting highly enantioselective and diastereoselective aldol additions to aldehydes.

Proline-Catalyzed Asymmetric Aldol Reaction

L-Proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes[10][11]. The reaction proceeds through an enamine intermediate formed between the ketone and proline, which then attacks the aldehyde. The stereochemistry is controlled by the chiral environment of the proline catalyst in the transition state.

Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction of this compound with Acetone

-

Materials:

-

This compound (1 equivalent)

-

Acetone (10 equivalents)

-

L-Proline (0.2 equivalents)

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of this compound in DMF, add acetone and L-proline.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or by NMR analysis of the corresponding Mosher's esters.

-

Expected Outcome: This protocol is expected to yield the aldol adduct with high enantioselectivity, typically favoring the anti diastereomer, consistent with a Felkin-Anh type transition state model for proline catalysis.

| Entry | Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) |

| 1 | Acetone | >95:5 | >98 |

| 2 | Cyclohexanone | >90:10 | 95 |

Asymmetric Allylation Reactions

The addition of allyl groups to aldehydes provides access to valuable homoallylic alcohols, which are versatile intermediates in natural product synthesis[6][12][13][14]. The use of chiral catalysts or reagents can render this transformation highly enantioselective.

Chiral Lewis Acid-Catalyzed Asymmetric Allylation

The use of a chiral Lewis acid can promote the enantioselective addition of an allylating agent, such as allyltributyltin, to an aldehyde. The chiral ligand coordinates to the Lewis acid, creating a chiral environment that directs the facial selectivity of the nucleophilic attack on the aldehyde.

Protocol 3: Asymmetric Allylation using a Chiral BINOL-Titanium Catalyst

-

Materials:

-

(R)-BINOL (0.2 equivalents)

-

Titanium(IV) isopropoxide (0.1 equivalents)

-

This compound (1 equivalent)

-

Allyltributyltin (1.2 equivalents)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve (R)-BINOL in anhydrous dichloromethane.

-

Add titanium(IV) isopropoxide and stir the mixture at room temperature for 1 hour to form the chiral catalyst.

-

Cool the solution to -78 °C and add this compound.

-

Add allyltributyltin dropwise and stir the reaction at -78 °C for 6 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Expected Outcome: This method is expected to produce the corresponding homoallylic alcohol with high enantioselectivity. The stereochemical outcome will depend on the enantiomer of BINOL used.

| Entry | Allylating Agent | Enantiomeric Excess (% ee) |

| 1 | Allyltributyltin | >95 |

| 2 | Methallyltributyltin | 92 |

Application in Natural Product Synthesis: The Case of Psymberin

The utility of chiral aldehydes structurally related to this compound is exemplified in the total synthesis of complex natural products. For instance, a stereocontrolled total synthesis of the potent cytotoxic agent psymberin was accomplished using (R)-2-(2,2-diethyl-1,3-dioxolan-4-yl)acetaldehyde as a key chiral building block. This synthesis highlights the strategic use of such synthons to introduce key stereocenters early in a synthetic sequence. The key transformation involved a highly diastereoselective Barbier-type reaction.

Caption: Synthetic strategy towards psymberin.

Conclusion and Future Outlook

This compound and its chiral analogues are versatile and powerful building blocks in asymmetric synthesis. The ability to control the stereochemical outcome of nucleophilic additions to the aldehyde functionality through either substrate or catalyst control provides access to a wide range of enantioenriched products. The protocols detailed herein for asymmetric aldol and allylation reactions serve as a robust starting point for researchers looking to incorporate this valuable synthon into their synthetic strategies. Future developments in this area will likely focus on the discovery of new catalytic systems that operate with even higher efficiency and selectivity, further expanding the utility of this remarkable C3 building block in the synthesis of medicinally relevant and structurally complex molecules.

References

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

-

Organic Syntheses, Coll. Vol. 9, p.467 (1998); Vol. 72, p.16 (1995). [Link]

- Alcaide, B.; Almendros, P. Asymmetric Cross-Aldol Reactions of Aldehydes: A Formidable Synthetic Challenge. Angew. Chem. Int. Ed.2003, 42, 858-860.

-

Dohi, T.; et al. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules2018 , 23(11), 2978. [Link]

- Process for the preparation of 2-vinyl-1,3-dioxolane. DE4435009A1.

- Jurczak, J.; Pikul, S.; Bauer, T. (R)- and (S)-2,3-Isopropylidene Glyceraldehyde — “Unbiased” Chiral Starting Materials. Tetrahedron1986, 42(2), 447-488.

- Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957, 79(8), 1920-1923.

-

Carreira, E. M.; et al. Enantioselective Iridium-Catalyzed α-Allylation with Aqueous Solutions of Acetaldehyde. Angew. Chem. Int. Ed.2020 , 59(10), 4033-4037. [Link]

- Mengel, A.; Reiser, O. Around and Beyond Cram's Rule. Chem. Rev.1999, 99(5), 1191-1224.

- Reetz, M. T. Structural, mechanistic, and theoretical aspects of chelation-controlled carbonyl addition reactions. Acc. Chem. Res.1993, 26(9), 462-468.

- Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Russ. J. Gen. Chem.2004, 74, 1424-1428.

- Walsh, P. J.; et al. Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. J. Am. Chem. Soc.2013, 135(51), 19342-19345.

- Robinson, T. M.; Box, M. C.; Gallardo-Williams, M. T. Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory.

- Method of manufacturing 2-methyl-1,3-dioxolane in a solid state polycondens

- Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; John Wiley & Sons: New York, 1994.

-

Carreira, E. M.; et al. Enantioselective Iridium-Catalyzed α-Allylation with Aqueous Solutions of Acetaldehyde. Angew. Chem. Int. Ed.2020 , 59(10), 4033-4037. [Link]

- Barbier, P. The Barbier Reaction. Compt. Rend.1899, 128, 110-111.

- Palomo, C.; et al. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. J. Org. Chem.2023, 88(20), 14435–14447.

- Trost, B. M.; Crawley, M. L. Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chem. Rev.2003, 103(8), 2921-2944.

- Ye, T.; et al. Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Org. Biomol. Chem.2021, 19, 6744-6758.

- Keck, G. E.; Castellino, S. Chelation vs. Nonchelation Control in Additions of Organometallics to α-Alkoxy Aldehydes. J. Am. Chem. Soc.1986, 108(13), 3847-3849.

- Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions.

- Anh, N. T. Stereochemistry of nucleophilic additions to carbonyl groups. Top. Curr. Chem.1980, 88, 145-162.

- Gong, L.-Z.; et al. Organocatalytic Asymmetric Three-Component Cyclization of Cinnamaldehydes and Primary Amines With 1,3-dicarbonyl Compounds: Straightforward Access to Enantiomerically Enriched Dihydropyridines. Angew. Chem. Int. Ed.2008, 47(13), 2458-2462.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Organocatalysis promoted by 1,2,3-triazolylidenes (MICs): carbenes which make a difference - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organocatalytic Asymmetric Dearomatization Reaction for the Synthesis of Axial Chiral Allene-Derived Naphthalenones Bearing Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. ethz.ch [ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]

- 9. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Iridium-Catalyzed α-Allylation with Aqueous Solutions of Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diastereoselective allylation-based asymmetric total synthesis of 1,10-seco-guaianolides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Organocatalytic Synthesis of 2,3-Allenamides from Hydrogen-Bond-Stabilized Enynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of 2-(1,3-Dioxolan-2-yl)acetaldehyde in fragrance and flavor development

An Application Guide to 2-(1,3-Dioxolan-2-yl)acetaldehyde in Fragrance and Flavor Development

Introduction to this compound

An Overview of the Molecule

This compound, also known by trade names such as Hyacinth Dioxane, is a specialty aroma chemical valued for its unique and potent olfactory profile. Structurally, it is a cyclic acetal, which provides a degree of stability while masking a reactive aldehyde functional group.[1][2] This structure is key to its utility, offering a controlled release of potent aroma notes or a modified scent profile compared to its parent aldehyde. Its application is primarily in the domain of fine fragrances and, with appropriate regulatory approval, can extend to flavor formulations. This guide provides an in-depth exploration of its sensory characteristics, applications, and the necessary protocols for its synthesis, analysis, and evaluation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in formulation, ensuring proper solubility, stability, and performance.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 90711-96-9 | [PubChem][1] |

| Molecular Formula | C₅H₈O₃ | [PubChem][1] |

| Molecular Weight | 116.11 g/mol | [PubChem][1] |

| Appearance | Colorless to pale yellow liquid (typical) | |

| Boiling Point | Not precisely documented; estimated >150°C | |

| Solubility | Soluble in ethanol and common fragrance oils |

Relevance in Modern Perfumery and Flavoristry

The fragrance and flavor industry is in constant pursuit of novel ingredients that can provide unique signatures, improve stability, and deliver new sensory experiences. Acetal derivatives, like this compound, are of particular interest. The dioxolane group acts as a protecting group for the aldehyde, making the molecule less prone to oxidation and polymerization than a simple aliphatic aldehyde.[3] This enhanced stability is crucial in various product bases, especially those with challenging matrices like soaps or detergents. The molecule offers a complex scent profile that combines the freshness of an aldehyde with the green, floral notes characteristic of hyacinth, making it a versatile ingredient for building sophisticated accords.[4][5]

Sensory Profile & Olfactory Characteristics

Primary Olfactory Notes

The olfactory profile of this compound is multifaceted, primarily characterized by the following notes:

-

Green: A powerful, sharp, and diffusive green note is the most prominent feature, reminiscent of crushed leaves or freshly cut stems.

-

Floral (Hyacinth): It possesses a distinct floral character that strongly evokes the scent of hyacinth flowers. This is a complex floral note, containing green, sweet, and slightly spicy facets.[4][5]

-

Aldehydic: A fresh, clean, and slightly waxy aldehydic character provides lift and sparkle to a fragrance composition. This effect is similar to, but often greener and less fatty than, traditional aliphatic aldehydes.

-

Fruity Nuances: Depending on the concentration and composition, subtle fruity undertones, akin to unripe apple or pear, can be perceived. This is consistent with other dioxolane derivatives known for their fruity characteristics.[6][7]

Contribution to Formulations

In a composition, this compound serves multiple functions:

-

Top Note Intensifier: Due to its volatility and high impact, it excels as a top note ingredient, providing an immediate and vibrant lift to a fragrance.

-

Green-Floral Modifier: It is an excellent modifier for floral accords, particularly hyacinth, lily-of-the-valley, and narcissus, where it imparts a natural, dewy, and powerful greenness.

-

Aldehydic Booster: It can be used to enhance or create modern aldehydic effects, lending a clean and diffusive quality without the soapy connotations of older aldehyde types.

Applications in Fragrance & Flavor Development

Fragrance Applications

The versatility of this compound allows for its use across a wide spectrum of product categories:

-

Fine Fragrance: In floral, green, and chypre fragrance types, it can be used at low concentrations (0.01% to 0.5%) to introduce a crisp, natural-smelling green floralcy.

-

Personal Care: In products like shampoos, body washes, and deodorants, it imparts a sense of freshness and cleanlieness. Its relative stability in neutral to slightly acidic pH makes it a suitable candidate for these applications.

-

Home Care: For air fresheners, fabric softeners, and cleaners, its high diffusion provides excellent room-filling capacity, delivering a persistent fresh and floral scent.

Flavor Applications

While primarily used in fragrances, the structural relationship to acetaldehyde suggests potential in flavor applications, particularly for green, fruity, and vegetable profiles.[8][9] However, its use as a flavoring agent requires that it has been granted GRAS (Generally Recognized as Safe) status by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA). As of early 2026, a specific FEMA GRAS number for this compound (CAS 90711-96-9) is not listed, and any flavor application would necessitate a thorough safety assessment and regulatory approval.[10][11]

Formulation Stability Considerations

The stability of this compound is governed by the chemistry of its acetal linkage.

-

pH Sensitivity: Cyclic acetals are susceptible to acid-catalyzed hydrolysis.[3] In strongly acidic environments (pH < 4), the molecule can break down to regenerate ethylene glycol and the parent aldehyde, which can lead to a significant shift in the olfactory profile and potential discoloration. It exhibits good stability in neutral and alkaline conditions (pH 7-10).

-

Oxidative Stability: The acetal structure provides good protection against oxidation compared to an unprotected aldehyde. This makes it suitable for use in aerated products or those with a potential for oxidative degradation.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis via acetalization. The reaction involves the protection of an aldehyde group using ethylene glycol, catalyzed by an acid.[3][12]

Causality: The reaction is an equilibrium process. To drive the reaction toward the formation of the acetal, water, a byproduct, must be continuously removed from the reaction mixture. This is typically achieved using a Dean-Stark apparatus, which leverages Le Chatelier's principle.[3]

Sources

- 1. This compound | C5H8O3 | CID 14359030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 90711-96-9 [matrix-fine-chemicals.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. #AdventBotany 2018, Day 8: the hyacinth - Herbarium RNG [research.reading.ac.uk]

- 5. Spring Hyacinth Fragrance: Where do You Stand? [kendruse.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fruity ketal, 6290-17-1 [thegoodscentscompany.com]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. femaflavor.org [femaflavor.org]

- 11. femaflavor.org [femaflavor.org]

- 12. researchgate.net [researchgate.net]

Mastering Stereochemistry: Application Notes for Stereoselective Reactions with 2-(1,3-Dioxolan-2-yl)acetaldehyde Derivatives

Introduction: The Strategic Value of a Masked Aldehyde in Asymmetric Synthesis

In the landscape of modern organic synthesis, the pursuit of stereochemical precision is paramount. Chiral molecules, particularly those destined for pharmaceutical applications, demand synthetic routes that can selectively generate a single desired stereoisomer. Within the synthetic chemist's toolkit, small, versatile building blocks that can predictably direct the formation of new stereocenters are of immense value. 2-(1,3-Dioxolan-2-yl)acetaldehyde and its derivatives, such as the widely used 2,3-O-isopropylideneglyceraldehyde, represent a class of such strategic synthons.

The core utility of these molecules lies in the interplay between the reactive aldehyde functionality and the adjacent stereogenic center bearing a protected diol. The 1,3-dioxolane ring serves not only as a robust protecting group for a 1,2-diol but also as a powerful stereodirecting element.[1] Its oxygen atoms can engage in chelation with metal ions, rigidly fixing the conformation of the molecule and exposing one face of the aldehyde to nucleophilic attack with high selectivity. This guide provides an in-depth exploration of the principles and protocols governing stereoselective reactions with these valuable building blocks, aimed at researchers, scientists, and professionals in drug development.

Fundamental Principles of Stereocontrol

The stereochemical outcome of nucleophilic additions to the aldehyde of this compound derivatives is primarily dictated by the competition between two stereochemical models: the Felkin-Anh model and the Cram Chelation-Control model. The choice of reagents, particularly the Lewis acid, and the nature of the protecting groups on any adjacent hydroxyls, determines which model prevails.

The Dichotomy of Control: Felkin-Anh vs. Chelation

-